molecular formula C12H23NO B7492716 1-(Azocan-1-yl)-2-methylbutan-1-one

1-(Azocan-1-yl)-2-methylbutan-1-one

Cat. No.: B7492716
M. Wt: 197.32 g/mol
InChI Key: JDHAPBPVBWMVPE-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-2-methylbutan-1-one is a ketone derivative featuring a seven-membered azacyclic ring (azocan-1-yl) attached to a 2-methylbutan-1-one moiety. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.28 g/mol.

Properties

IUPAC Name

1-(azocan-1-yl)-2-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-3-11(2)12(14)13-9-7-5-4-6-8-10-13/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHAPBPVBWMVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Azocan-1-yl)-2-methylbutan-1-one Azocan-1-yl C₁₁H₁₉NO 181.28 Lipophilic; potential CNS activity
1-([1,1'-Biphenyl]-4-yl)-2-methylbutan-1-one Biphenyl-4-yl C₁₇H₁₆O 236.31 Used in organic synthesis; NMR data validated
1-(1-Benzofuran-2-yl)-2-methylbutan-1-one Benzofuran-2-yl C₁₃H₁₄O₂ 202.25 High purity (≥95%); applications in materials science
1-(3,4-Dihydroxyphenyl)-2-methylbutan-1-one 3,4-Dihydroxyphenyl C₁₁H₁₄O₃ 194.23 Polar due to hydroxyl groups; potential antioxidant activity

Key Observations :

  • Lipophilicity : The azocan-1-yl group in the target compound enhances lipophilicity compared to polar aryl substituents (e.g., dihydroxyphenyl in ). This property may improve blood-brain barrier penetration, critical for CNS-targeted drugs.
  • Synthetic Utility : Biphenyl and benzofuran analogs are widely used in organic synthesis, with well-characterized purification methods (e.g., flash column chromatography) .

Azocan-Containing Derivatives in Drug Discovery

Compound Name Structure Biological Activity (IC₅₀) Key Findings Reference
1-(4-(Azocan-1-yl)but-2-yn-1-yl)xanthine (65) Xanthine core + azocan-1-yl 0.089 μM (AChE inhibition) Most potent AChE inhibitor in its series; superior to galantamine
1-(Azocan-1-yl)-2-chloroethanone Azocan-1-yl + chloroethyl ketone N/A Intermediate in synthesis; melting point: 59–61°C
8-(3-(Azocan-1-yl)propargyl)xanthine Xanthine core + propargyl linker 0.255 μM (AChE inhibition) Moderate activity; linker length impacts efficacy

Key Observations :

  • Bioactivity : Azocan-1-yl groups enhance AChE inhibition when attached via alkyne linkers (e.g., but-2-yn-1-yl in compound 65 ). The target compound’s ketone group may offer distinct binding interactions compared to xanthine cores.
  • Synthetic Flexibility: Azocan-1-yl-chloroethanone () serves as a versatile intermediate, highlighting the group’s utility in modular drug design.

Key Observations :

  • Solubility : Polar substituents (e.g., methoxy or hydroxyl groups) improve water solubility compared to purely lipophilic analogs .

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